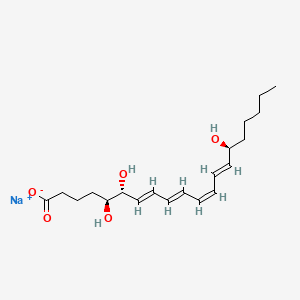
Lipoxin A4 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipoxin A4 Sodium Salt is a derivative of Lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxin A4 plays a crucial role in the resolution of inflammation and has potent anti-inflammatory properties. It is involved in various physiological processes, including immune response modulation and tissue repair .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lipoxin A4 Sodium Salt typically involves the oxidation of arachidonic acid through the action of lipoxygenases. The process involves three key lipoxygenases: 5-lipoxygenase, 12-lipoxygenase, and 15-lipoxygenase, which facilitate the stereospecific insertion of oxygen molecules . The synthetic route can be complex, involving multiple steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
化学反応の分析
Types of Reactions: Lipoxin A4 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to 15-oxo-Lipoxin A4 by 15-hydroxyprostaglandin dehydrogenase.
Reduction: Reduction of double bonds in the molecule.
Substitution: Functional group modifications to enhance stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include lipoxygenases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pH to maintain the integrity of the molecule .
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Lipoxin A4, such as 15-oxo-Lipoxin A4 and other hydroxylated forms .
科学的研究の応用
Lipoxin A4 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid mediator pathways and their role in inflammation resolution.
Biology: Investigated for its role in modulating immune cell functions, including neutrophil and macrophage activity
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, such as acute respiratory distress syndrome (ARDS) and neuroinflammatory disorders
作用機序
Lipoxin A4 Sodium Salt exerts its effects through several mechanisms:
Receptor Binding: It binds to specific receptors, such as ALX/FPR2, on immune cells, modulating their activity.
Signal Transduction: It influences various signaling pathways, including the Notch signaling pathway, to regulate immune responses.
Gene Expression: It modulates the expression of inflammatory genes by affecting transcription factors like nuclear factor κB (NF-κB) and activator protein-1 (AP-1).
類似化合物との比較
Lipoxin B4: Another lipoxin with similar anti-inflammatory properties but different structural features.
Aspirin-Triggered Lipoxins (ATLs): Epimers of lipoxins produced in the presence of aspirin, with enhanced stability and anti-inflammatory activity.
Uniqueness: Lipoxin A4 Sodium Salt is unique due to its specific receptor interactions and potent anti-inflammatory effects. Its ability to modulate immune cell functions and promote the resolution of inflammation distinguishes it from other lipid mediators .
特性
分子式 |
C20H31NaO5 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
sodium;(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25;/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25);/q;+1/p-1/b6-4-,7-5+,13-9+,14-10+;/t17-,18+,19-;/m0./s1 |
InChIキー |
VKVXLJCFPPCEQH-NGHVUDJASA-M |
異性体SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O.[Na+] |
正規SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


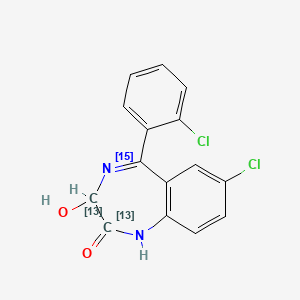


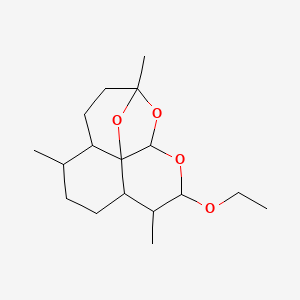
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)

![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
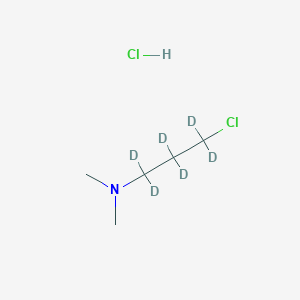
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
![N-[1-(Methylthio)-2-nitroethenyl]-1,3-benzodioxole-5-methanamine](/img/structure/B13403088.png)
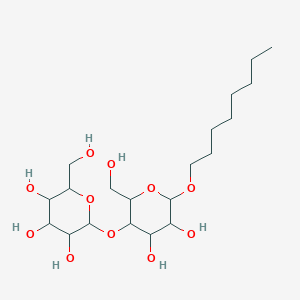
![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)

